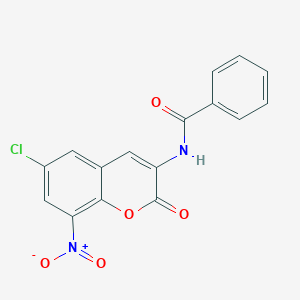![molecular formula C16H11ClN2O3S B5838284 N-{3-chloro-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5838284.png)
N-{3-chloro-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-chloro-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. The compound was first synthesized by Takeda Pharmaceutical Company Limited and has since been the subject of extensive scientific research. In
作用機序
The mechanism of action of N-{3-chloro-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide involves the inhibition of Bruton's tyrosine kinase (BTK). BTK is a key signaling molecule that plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, this compound disrupts the signaling pathways that promote cancer cell growth and survival, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of BTK, the compound has also been shown to inhibit other kinases, including JAK3 and ITK. These kinases are involved in immune cell signaling and activation, suggesting that this compound may have immunomodulatory effects as well. Additionally, the compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One of the main advantages of N-{3-chloro-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide in lab experiments is its potency and specificity. The compound has been shown to have a high degree of selectivity for BTK, which reduces the risk of off-target effects. Additionally, the compound has demonstrated potent antitumor activity in preclinical studies, making it a promising candidate for further development.
One limitation of this compound in lab experiments is its solubility. The compound has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
将来の方向性
There are several future directions for the research and development of N-{3-chloro-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide. One area of interest is the potential use of the compound in combination with other cancer treatments, such as chemotherapy and immunotherapy. Additionally, further preclinical studies are needed to determine the safety and efficacy of the compound in humans. Finally, the development of more soluble analogs of this compound may help to overcome some of the limitations associated with the compound's solubility.
合成法
The synthesis of N-{3-chloro-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide is a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 2-chloro-4-nitroaniline with thiophene-2-carboxylic acid to form the intermediate product 3-chloro-4-[(2-thienylcarbonyl)amino]aniline. This intermediate is then reacted with furfurylamine in the presence of phosphorus oxychloride to yield the final product this compound.
科学的研究の応用
N-{3-chloro-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide has been the subject of extensive scientific research due to its potential as a cancer treatment. The compound has been shown to inhibit the growth of various types of cancer cells, including lymphoma, leukemia, and solid tumors. In preclinical studies, this compound has demonstrated potent antitumor activity both in vitro and in vivo.
特性
IUPAC Name |
N-[3-chloro-4-(thiophene-2-carbonylamino)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3S/c17-11-9-10(18-15(20)13-3-1-7-22-13)5-6-12(11)19-16(21)14-4-2-8-23-14/h1-9H,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLGHOWMOUEWHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

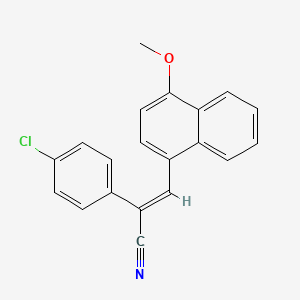
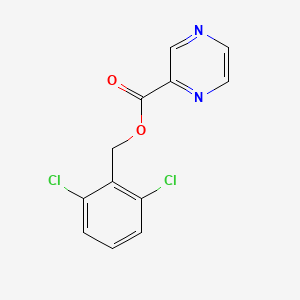
![2-methyl-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5838218.png)
![N'-[(3-cyclopentylpropanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5838224.png)
![1-(cyclopropylcarbonyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5838232.png)
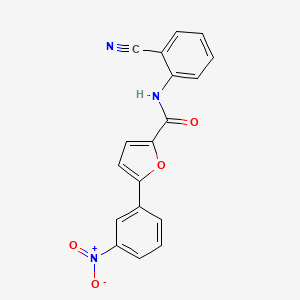

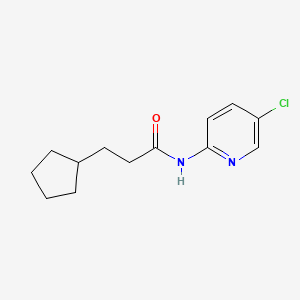
amino]propyl}(methyl)amino]propyl}-2-(hydroxyimino)acetamide trihydrochloride](/img/structure/B5838268.png)
![6-[(3,5-dimethylphenyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5838280.png)


